molecular formula C19H22N4O4 B12774016 (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine CAS No. 155271-60-6

(E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine

Cat. No.: B12774016
CAS No.: 155271-60-6
M. Wt: 370.4 g/mol
InChI Key: OLBIZARPBIBQBZ-BQYQJAHWSA-N
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Description

(E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a styryl group and two methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine typically involves the reaction of 1,3-diethylxanthine with 3,5-dimethoxystyrene under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted xanthine derivatives.

Scientific Research Applications

(E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling and metabolic processes. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent activation of protein kinase A.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(3,5-Dimethoxystyryl)aniline
  • (E)-1-(4-(3,5-Dimethoxystyryl)phenyl)-7-ethylheptanedioate
  • (E)-3,5-Dimethoxystyryl)phenol

Uniqueness

(E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine is unique due to its specific substitution pattern on the xanthine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

155271-60-6

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

8-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione

InChI

InChI=1S/C19H22N4O4/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)8-7-12-9-13(26-3)11-14(10-12)27-4/h7-11H,5-6H2,1-4H3,(H,20,21)/b8-7+

InChI Key

OLBIZARPBIBQBZ-BQYQJAHWSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=CC(=C3)OC)OC

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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